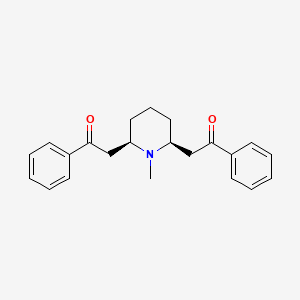

Lobelanine

Description

Lobelanine has been reported in Lobelia inflata, Lobelia siphilitica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEMKXUAULKYJV-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206617 | |

| Record name | Lobelanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-21-5 | |

| Record name | Lobelanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobelanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobelanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBELANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XWB84090T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Complex Interplay of Lobeline with Nicotinic Acetylcholine Receptors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, presents a multifaceted pharmacological profile at nicotinic acetylcholine receptors (nAChRs). Historically investigated as a smoking cessation aid, its mechanism of action transcends simple receptor agonism or antagonism, involving a complex interplay of competitive binding, functional modulation, and interactions with other key neurological targets. This technical guide provides an in-depth examination of lobeline's mechanism of action on nAChRs, summarizing quantitative binding and functional data, detailing key experimental methodologies, and visualizing the associated molecular and cellular pathways. While its primary classification at nAChRs is that of a potent antagonist at high-affinity subtypes, evidence also points towards partial agonist activity, the expression of which is dependent on the specific receptor subtype and experimental context. Furthermore, a comprehensive understanding of lobeline's neuropharmacology necessitates consideration of its significant interactions with monoamine transporters, particularly the vesicular monoamine transporter 2 (VMAT2), which contributes substantially to its effects on dopamine neurotransmission.

Core Interaction with Nicotinic Acetylcholine Receptors

Lobeline interacts with nAChRs, a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Its primary interaction is at the orthosteric binding site, the same site where the endogenous ligand acetylcholine and nicotine bind.

Binding Affinity and Subtype Selectivity

Lobeline demonstrates high affinity for several neuronal nAChR subtypes, particularly the α4β2* and α3β2* subtypes, which are prominently involved in the reinforcing effects of nicotine.[1] Radioligand binding assays have been employed to quantify this interaction, revealing a nanomolar affinity for these receptors. In contrast, its affinity for the α7 nAChR subtype is considerably lower.[2]

Table 1: Lobeline Binding Affinity (Ki) at Various nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |

|---|---|---|---|---|

| Neuronal (non-specified) | [3H]-Nicotine | Rat Brain | 4.4 | [3] |

| Neuronal (non-specified) | [3H]-Cytisine | Rat Cortical Membranes | 16.0 | [4] |

| α4β2* | [3H]-Epibatidine | Human Receptors | 5.0 | [5] |

| α4β2* | Not Specified | Not Specified | 4.0 |[2][6] |

Note: The asterisk (*) indicates that the exact stoichiometry of the receptor complex in native preparations is not fully defined but is known to contain the specified subunits.

Functional Profile: A Mixed Antagonist and Partial Agonist

Lobeline's functional activity at nAChRs is complex and has led to its classification as both an antagonist and a partial agonist.[1][7]

-

Antagonist Activity: Robust evidence demonstrates that lobeline acts as a potent antagonist at α4β2* and α3β2* nAChRs.[1][8] It effectively inhibits nicotine-evoked dopamine release from presynaptic terminals, a key neurochemical event associated with nicotine reinforcement.[1] Functional assays, such as rubidium efflux studies, confirm its inhibitory action.[2]

-

Partial Agonist Activity: Some studies describe lobeline as a partial agonist.[7][9] This implies that it can bind to the receptor and elicit a response, but one that is lower than that of a full agonist like nicotine. However, other functional assays have shown that lobeline does not activate α4β2 receptors expressed in frog oocytes.[3] In some contexts, it can evoke neurotransmitter release, but these effects are often not blocked by classic nAChR antagonists like mecamylamine, suggesting a mechanism independent of direct nAChR channel gating.[4][10]

This dual pharmacological nature is a hallmark of its interaction. At receptors where it acts as a partial agonist, it can simultaneously occupy the binding site, producing a weak agonist effect while preventing the binding of the full agonist nicotine, resulting in a net antagonistic effect in the presence of nicotine.

Table 2: Lobeline Functional Potency (IC50) at nAChRs

| Assay Type | nAChR Subtype | Preparation | Effect | IC50 (µM) | Reference(s) |

|---|---|---|---|---|---|

| 86Rb+ Efflux | α4β2* | Rat Thalamic Synaptosomes | Antagonist | 0.85 | [2] |

| [3H]Dopamine Uptake | Synaptosomes | Rat Striatum | Inhibition | 80 | [10] |

| [3H]Dopamine Uptake | Vesicles (VMAT2) | Rat Striatum | Inhibition | 0.88 |[10] |

Molecular Mechanism of Action at the nAChR Binding Site

Molecular docking studies suggest that lobeline occupies the same ligand-binding pocket as nicotine and epibatidine.[7][11] However, its binding mode is distinct. The interaction is stabilized by an intramolecular hydrogen bond within the lobeline molecule itself, which is crucial for its specific binding pose.[7][11] Unlike full agonists that effectively promote the conformational change leading to channel opening, lobeline's interaction appears to stabilize a state that is either non-conductive or has a very low probability of opening, consistent with its antagonist/weak partial agonist profile.

Caption: Competitive binding of lobeline at the nAChR orthosteric site.

Modulation of Downstream Signaling: The Dopamine Pathway

A critical consequence of lobeline's antagonism at nAChRs is the inhibition of nicotine-stimulated dopamine release in brain reward pathways, such as the mesolimbic system. Nicotine, by activating α4β2* nAChRs on dopaminergic neuron terminals, enhances dopamine release, a process central to its addictive properties. Lobeline blocks this effect by preventing nicotine from binding to and activating these receptors.[1]

Caption: Lobeline's antagonism of nicotine-induced dopamine release.

A Re-evaluated Mechanism: Interaction with VMAT2

While its actions at nAChRs are significant, a re-evaluation of lobeline's mechanism has revealed that its primary means of altering dopamine function is through interaction with the vesicular monoamine transporter 2 (VMAT2).[1][8] Lobeline inhibits dopamine uptake into and promotes its release from synaptic vesicles by interacting with the tetrabenazine-binding site on VMAT2.[1][8] This leads to an increase in cytosolic dopamine, which is then metabolized, and perturbs the storage and release of dopamine.[10] This mechanism is distinct from its effects on nAChRs and is crucial for its ability to antagonize the effects of psychostimulants like amphetamine.[1][8]

Key Experimental Protocols

The characterization of lobeline's interaction with nAChRs relies on a suite of established methodologies.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a compound (lobeline) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.[12][13]

-

Incubation: Membrane aliquots are incubated with a fixed concentration of a high-affinity radioligand (e.g., [3H]epibatidine, [3H]cytisine) and varying concentrations of the unlabeled competitor drug (lobeline).[12][13]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[12]

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of lobeline. The IC50 (concentration of lobeline that inhibits 50% of specific radioligand binding) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Caption: Workflow for a radioligand competition binding assay.

Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is an electrophysiological technique used to measure the ion flow through receptors expressed in large cells, typically Xenopus oocytes. It allows for the characterization of a compound as an agonist, antagonist, or partial agonist.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.[14][15]

-

Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).[16][17]

-

Voltage Clamp: A feedback amplifier compares the measured membrane potential to a desired command potential (e.g., -70 mV). The amplifier then injects the necessary current to hold the membrane potential at the command potential.[15]

-

Drug Application: An agonist (e.g., acetylcholine) is applied to the oocyte, causing the nAChR channels to open and ions to flow across the membrane. This ion flow is measured as an inward current. To test for antagonism, the oocyte is pre-incubated with lobeline before the co-application of lobeline and the agonist.[18]

-

Data Recording and Analysis: The current responses are recorded and analyzed. A reduction in the agonist-evoked current in the presence of lobeline indicates antagonist activity. Any current elicited by lobeline alone would indicate agonist activity.[18]

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Patch-Clamp Electrophysiology

Patch-clamp techniques allow for the recording of ion currents through single or multiple channels in a small "patch" of cell membrane, providing high-resolution data on channel behavior.

Methodology:

-

Cell Preparation: Cells expressing the nAChR of interest are cultured.[19][20]

-

Pipette and Seal Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane. Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane, electrically isolating the patch of membrane under the pipette tip.[19][21]

-

Recording Configurations:

-

Whole-Cell: The membrane patch is ruptured, allowing the pipette to record from the entire cell membrane. This is used to measure macroscopic currents.[20][21]

-

Outside-Out: The pipette is pulled away from the cell after establishing a whole-cell configuration, causing a piece of membrane to reseal with its extracellular face oriented outwards. This is ideal for studying how externally applied drugs like lobeline affect channel function.[21]

-

-

Data Acquisition: The patch is voltage-clamped, and currents flowing through the nAChR channels in response to agonist application (with or without lobeline) are recorded. This can resolve the opening and closing of individual channels.[19]

-

Analysis: The data can be used to determine the effects of lobeline on single-channel conductance, open probability, and open/closed durations, providing deep insight into the molecular mechanism of modulation.[22]

Conclusion

The mechanism of action of lobeline at nicotinic acetylcholine receptors is characterized by high-affinity binding to and functional antagonism of neuronal subtypes like α4β2*, with some evidence for partial agonism. This interaction inhibits nicotine-evoked dopamine release, a key component of its potential therapeutic effect in nicotine addiction. However, a complete understanding of its neuropharmacological profile must integrate its potent inhibitory effects on the vesicular monoamine transporter 2 (VMAT2), which fundamentally alters dopamine storage and release. This dual action on both nAChRs and VMAT2 underscores the complexity of lobeline as a neuroactive compound and highlights the need for a multi-target perspective in the development of therapeutics for substance use disorders.

References

- 1. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of lobeline, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobeline and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lobeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Lobeline, a nicotinic partial agonist attenuates alcohol consumption and preference in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lobeline and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lobeline Docking on AChBP and Nic... preview & related info | Mendeley [mendeley.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 17. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 18. researchgate.net [researchgate.net]

- 19. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. personal.utdallas.edu [personal.utdallas.edu]

- 22. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Stereochemistry of Lobelanine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical structure and stereochemical properties of Lobelanine. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and visualizations to illustrate its structural and stereochemical relationships.

Introduction

Lobelanine (C₂₂H₂₅NO₂) is a piperidine alkaloid naturally found in the plant Lobelia inflata.[1] It is a significant compound within the family of lobelia alkaloids and serves as a direct chemical precursor for the biosynthesis of the more widely known alkaloid, Lobeline.[2][3][4] Structurally, Lobelanine is characterized by a central 1-methyl-2,6-piperidine ring symmetrically substituted with two phenacyl groups. Its chemical name is cis-2,2′-(1-Methyl-2,6-piperidinediyl)bis[1-phenylethanone].[1] The molecule's stereochemistry is a critical aspect of its identity, with the cis isomer being the predominant form.

Caption: Logical relationship of Lobelanine's core components.

Chemical Structure and Stereochemistry

The core of Lobelanine is a piperidine ring, which introduces stereochemical complexity.

-

Chiral Centers: Lobelanine possesses two stereocenters at positions C2 and C6 of the piperidine ring, where the phenacyl substituents are attached.

-

Stereoisomers: The presence of two chiral centers gives rise to diastereomers, which are designated as cis and trans.

-

cis-Lobelanine: In this configuration, the two phenacyl substituents are on the same side of the piperidine ring. This is the thermodynamically more stable and naturally occurring isomer.[5] The specific stereochemistry is typically (2R, 6S).[5]

-

trans-Lobelanine: In this configuration, the substituents are on opposite sides of the ring.

-

The interconversion between these isomers is possible due to the configurational lability of the β-aminoketone structure.[6]

Caption: Stereoisomeric relationship in Lobelanine.

Quantitative Data

The following tables summarize key quantitative data for Lobelanine and its related structures.

Table 1: Physicochemical Properties of cis-Lobelanine

| Property | Value | Source |

|---|---|---|

| CAS Number | 579-21-5 | [1][5] |

| Molecular Formula | C₂₂H₂₅NO₂ | [1][5] |

| Molecular Weight | 335.44 g/mol | [1][7] |

| Melting Point | 99°C | [1][7] |

| XLogP3 | 3.9 | [7] |

| Solubility | Freely soluble in alcohol, acetone, benzene, chloroform; slightly soluble in water and ether. | [1] |

| Hydrochloride MP | 188°C (decomposes) |[1] |

Table 2: Crystal Structure Data for cis-Norlobelanine Norlobelanine is the N-demethylated analogue of Lobelanine. Its crystallographic data provides insight into the conformation of the core piperidine ring structure.

| Parameter | Value | Source |

|---|---|---|

| Formula | C₂₁H₂₃NO₂ | [8] |

| Space Group | P 1 21/c 1 | [8] |

| a | 6.3774 Å | [8] |

| b | 10.6140 Å | [8] |

| c | 26.4051 Å | [8] |

| α | 90° | [8] |

| β | 103.339° | [8] |

| γ | 90° |[8] |

Table 3: Predicted Collision Cross Section (CCS) Data for Lobelanine

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 336.19582 | 182.5 | [9] |

| [M+Na]⁺ | 358.17776 | 185.3 | [9] |

| [M+K]⁺ | 374.15170 | 180.3 | [9] |

| [M-H]⁻ | 334.18126 | 189.1 |[9] |

Experimental Protocols

Biomimetic Synthesis of Lobelanine Hydrochloride

This protocol is adapted from the classical biomimetic Mannich reaction developed by Schöpf and Lehmann.[10] This method efficiently produces a mixture of cis and trans isomers.[3][10]

Materials:

-

Benzoylacetic acid (3-oxo-3-phenylpropionic acid)

-

Methylamine hydrochloride (MeNH₂·HCl)

-

25% aqueous solution of glutaraldehyde

-

Citrate buffer (0.05 M, pH 4.0)

-

Hexane

-

4 M Hydrochloric acid (HCl)

Procedure:

-

A mixture of benzoylacetic acid (13.9 mmol), methylamine hydrochloride (6.8 mmol), and a 25% aqueous solution of glutaraldehyde (5.2 mmol) is prepared.[11]

-

200 mL of citrate buffer (0.05 M, pH 4.0) is added to the mixture.[11]

-

The resulting solution is stirred for 2 days at room temperature.[11]

-

Following the reaction period, the mixture is washed twice with hexane to remove nonpolar impurities.[11]

-

The aqueous solution is then acidified with 4 M HCl to a pH < 1.[11]

-

Upon acidification, Lobelanine hydrochloride precipitates as a white solid. The mixture is stirred to facilitate complete precipitation.[11]

-

The solid is collected via filtration, washed, and dried. This process typically yields an 85:15 mixture of cis/trans isomers.[10]

General Workflow for Structural Elucidation

The definitive confirmation of Lobelanine's structure and stereochemistry follows a standard workflow for natural product characterization.

Caption: General experimental workflow for structural elucidation.

Methodology Details:

-

Mass Spectrometry (MS): Used to confirm the molecular formula (C₂₂H₂₅NO₂) by obtaining an accurate mass measurement.

-

NMR Spectroscopy: ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework.[12] 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the piperidine ring and the attachment of the phenacyl groups. The relative stereochemistry (cis vs. trans) can be determined by analyzing coupling constants and Nuclear Overhauser Effect (NOE) data.

-

X-Ray Crystallography: This is the definitive method for unambiguously determining the solid-state conformation and absolute stereochemistry of the molecule.[3][13] By obtaining a suitable crystal, the precise 3D arrangement of atoms can be mapped.

References

- 1. Lobelanine [drugfuture.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Lobelanine | C22H25NO2 | CID 442647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. Norlobelanine | C21H23NO2 | CID 12311086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - Lobelanine hydrochloride (C22H25NO2) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine and other nicotine-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Lobelanine in Lobelia inflata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelanine, a piperidine alkaloid found in Lobelia inflata, is a significant secondary metabolite with a close biosynthetic relationship to the more extensively studied lobeline. This technical guide provides a comprehensive overview of the natural sources and the current understanding of the biosynthetic pathway of lobelanine. This document details the distribution of related alkaloids within the plant, presents established experimental protocols for extraction and analysis, and visualizes the putative biosynthetic pathway and analytical workflows. While significant progress has been made in elucidating the initial steps of piperidine alkaloid formation, the specific enzymatic reactions leading to lobelanine are yet to be fully characterized. This guide serves as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Natural Sources of Lobelanine in Lobelia inflata

Lobelia inflata, commonly known as Indian tobacco, is the primary natural source of lobelanine.[1] This herbaceous plant, native to eastern North America, produces a variety of piperidine alkaloids, with lobeline being the most abundant.[2] Lobelanine is considered a major alkaloid in the plant, alongside lobeline and lobelanidine.[2] All parts of the Lobelia inflata plant, including the leaves, stems, roots, and seeds, contain these alkaloids.[3] While comprehensive quantitative data for lobelanine in different plant organs is limited in publicly available literature, studies on the related alkaloid lobeline show that its concentration can vary with plant maturity and environmental conditions.[4]

Table 1: Quantitative Data of Major Piperidine Alkaloids in Lobelia inflata

| Plant Material | Alkaloid | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Whole Plant | Lobeline | 0.95 | HPLC | [4] |

| Tobacco (Dried Herb) | Lobeline | 17.64 | HPLC | [4] |

| Capsule (Supplement) | Lobeline | 0.77 | HPLC | [4] |

| In vitro Herb Culture | Lobeline | 175 | LC-DAD | [5] |

| In vitro Root Culture | Lobeline | 100 | LC-DAD | [5] |

| Field-grown Herb | Lobeline | 323 | LC-DAD | [5] |

| Field-grown Root | Lobeline | 833 | LC-DAD | [5] |

| Seed-propagated Herb | Lobeline | 382 | LC-DAD | [5] |

Biosynthesis of Lobelanine

The biosynthesis of lobelanine in Lobelia inflata is a complex process that involves precursors from both the lysine and phenylalanine metabolic pathways.[6][7] While the complete enzymatic cascade has not been fully elucidated, tracer studies and characterization of related pathways have provided a putative model for its formation. Lobelanine is a key intermediate in the biosynthesis of lobeline.[1]

Formation of the Piperidine Ring from L-Lysine

The six-membered piperidine ring of lobelanine is derived from the amino acid L-lysine.[6] This process begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC) .[3] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form the key intermediate, Δ1-piperideine .[8]

Formation of the Phenylpropanoid Side Chains from L-Phenylalanine

The two C6-C2 side chains of lobelanine originate from the amino acid L-phenylalanine.[6] The initial step in the phenylpropanoid pathway is the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .[3] Cinnamic acid is then proposed to be hydroxylated and oxidized to form benzoylacetic acid or a related C6-C2 unit that serves as the building block for the side chains.[3]

Putative Condensation and Tailoring Steps

The precise mechanism and the enzymes responsible for the condensation of two phenylpropanoid-derived units with the Δ1-piperideine ring to form the backbone of lobelanine are still under investigation. It is hypothesized that an acyltransferase , possibly from the BAHD family, may be involved in catalyzing the formation of the carbon-carbon bonds between the piperidine ring and the side chains. Following the initial condensation, a series of tailoring reactions, including methylation of the nitrogen atom, are required to yield lobelanine.

Below is a diagram illustrating the putative biosynthetic pathway of lobelanine.

Caption: Putative biosynthetic pathway of Lobelanine in Lobelia inflata.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of lobelanine and other piperidine alkaloids from Lobelia inflata plant material, adapted from established protocols.[4][5]

Extraction of Piperidine Alkaloids

This protocol describes a liquid-liquid acid-base extraction method optimized for piperidine alkaloids.

Materials:

-

Lobelia inflata plant material (e.g., leaves, stems, roots, seeds)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (HPLC grade)

-

2% Sulfuric acid (H₂SO₄)

-

Chloroform

-

Ammonia (7N)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Freeze the fresh plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle. For dried material, grinding without liquid nitrogen is sufficient.

-

Accurately weigh approximately 2 g of the powdered plant material into a glass tube.

-

Add 20 mL of 100% methanol to the tube.

-

Extract for 24 hours at room temperature with occasional shaking.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the methanol from the supernatant to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Resuspend the dried extract in 450 µL of 2% H₂SO₄.

-

Add 450 µL of chloroform to the acidic solution, vortex thoroughly, and centrifuge to separate the layers. This step removes neutral compounds.

-

Carefully collect the upper acidic aqueous phase.

-

Basify the aqueous phase by adding 150 µL of 7N ammonia.

-

Extract the alkaloids from the basified aqueous phase by adding 450 µL of chloroform, vortexing, and centrifuging. Repeat this chloroform extraction twice.

-

Pool the chloroform fractions containing the alkaloids.

-

Evaporate the chloroform to dryness at room temperature.

-

Reconstitute the dried alkaloid extract in a known volume of methanol (e.g., 300 µL) for analysis.

Caption: Experimental workflow for the extraction of piperidine alkaloids.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of lobelanine and other related alkaloids.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., Kinetex 5µm, 150mm × 4.6 mm)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 2.5% Acetic acid in water

-

Mobile Phase B: 100% Acetonitrile

-

Flow Rate: 0.5 mL/min (may be reduced to 0.2 mL/min for better ionization in MS)

-

Injection Volume: 20 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-5 min: 100% A

-

5-7 min: Linear gradient to 98% A, 2% B

-

7-9 min: Linear gradient to 80% A, 20% B

-

9-24 min: Linear gradient to 60% A, 40% B

-

24-34 min: Linear gradient to 40% A, 60% B

-

34-44 min: Linear gradient to 20% A, 80% B

-

44-50 min: Linear gradient to 2% A, 98% B

-

50-54 min: Hold at 2% A, 98% B

-

54-58 min: Return to 100% A and equilibrate

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for lobelanine and an internal standard should be determined by direct infusion of analytical standards.

-

Other Parameters: Capillary voltage, cone voltage, desolvation temperature, and gas flows should be optimized for the specific instrument and analytes.

Quantification:

-

Prepare a calibration curve using a certified analytical standard of lobelanine.

-

Spike samples with a suitable internal standard (e.g., a structurally similar compound not present in the plant extract) prior to extraction to correct for matrix effects and variations in extraction efficiency.

-

Calculate the concentration of lobelanine in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the natural sources and biosynthesis of lobelanine in Lobelia inflata. While it is established as a major piperidine alkaloid and a key intermediate in the biosynthesis of lobeline, there are still significant gaps in our understanding. Future research should focus on:

-

Quantitative Analysis: A comprehensive study to quantify the concentration of lobelanine in different organs (leaves, stems, roots, seeds) of Lobelia inflata at various developmental stages is needed.

-

Enzyme Discovery and Characterization: The identification and functional characterization of the enzymes involved in the later stages of lobelanine biosynthesis, particularly the putative acyltransferases and tailoring enzymes, are crucial for a complete understanding of the pathway.

-

Metabolic Engineering: With the elucidation of the complete biosynthetic pathway, there is potential for the metabolic engineering of Lobelia inflata or heterologous expression systems to enhance the production of lobelanine or its derivatives for pharmaceutical applications.

By addressing these research gaps, a more complete picture of lobelanine's role in the biochemistry of Lobelia inflata will emerge, potentially unlocking new avenues for drug development and biotechnology.

References

- 1. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Lobelanine as a Symmetrical Intermediate in the Biosynthesis of Lobeline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of lobeline, with a specific focus on the pivotal role of lobelanine as a symmetrical intermediate. The document details the precursor molecules, key enzymatic steps, and the experimental evidence supporting the proposed pathway. It is designed to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Lobeline, a prominent piperidine alkaloid found in Lobelia inflata (Indian Tobacco), has garnered significant interest for its diverse pharmacological activities, including its potential as a treatment for substance abuse disorders. Understanding its biosynthesis is crucial for developing biotechnological production methods and for the synthesis of novel analogs with improved therapeutic properties. Early tracer studies have established that the lobeline skeleton is derived from L-lysine and L-phenylalanine. A key feature of this pathway is the formation of a symmetrical intermediate, lobelanine, which is subsequently modified to yield the asymmetric lobeline molecule.

The Biosynthetic Pathway of Lobeline

The biosynthesis of lobeline is a multi-step process involving the convergence of two primary metabolic pathways: the lysine-derived piperidine ring formation and the phenylalanine-derived side-chain synthesis.

2.1. Formation of the Piperidine Ring from L-Lysine

The piperidine nucleus of lobeline originates from L-lysine through a pathway that is common to many piperidine alkaloids.[1][2][3] This process involves the following key steps:

-

Decarboxylation: L-lysine is decarboxylated by lysine decarboxylase (LDC) to yield cadaverine.[3]

-

Oxidative Deamination: Cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO) , to form 5-aminopentanal.[3]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This cyclic imine is the immediate precursor to the piperidine ring.

The symmetrical nature of the piperidine ring in lobelanine suggests that two such precursor units or a symmetrical derivative thereof are involved in its formation.

2.2. Formation of the Phenylpropanoid-Derived Side Chains from L-Phenylalanine

The two C₆-C₂ side chains of lobeline are derived from L-phenylalanine via the phenylpropanoid pathway.[1][4] Key intermediates in this pathway include cinnamic acid and 3-hydroxy-3-phenylpropanoic acid.[5]

2.3. The Central Role of Lobelanine as a Symmetrical Intermediate

The cornerstone of the lobeline biosynthetic pathway is the condensation of the lysine-derived piperidine precursor with two units of the phenylalanine-derived side-chain precursor to form the symmetrical alkaloid, lobelanine. This hypothesis is strongly supported by radiolabeling studies.[6]

The proposed biosynthetic pathway is visualized in the diagram below:

Quantitative Data

The most direct evidence for the role of lobelanine as an intermediate comes from radiotracer experiments. The key quantitative finding from these studies is summarized in the table below.

| Precursor Administered | Product Isolated | Incorporation Rate (%) | Reference |

| [N-methyl-¹⁴C]Lobelanine | [N-methyl-¹⁴C]Lobeline | 12 | [6] |

Experimental Protocols

4.1. Radiolabeling Study of Lobelanine Incorporation into Lobeline

The following is a representative protocol for a radiolabeling experiment to demonstrate the conversion of lobelanine to lobeline in Lobelia inflata, based on the available literature.

Objective: To determine if radiolabeled lobelanine is incorporated into lobeline in living Lobelia inflata plants.

Materials:

-

Mature Lobelia inflata plants

-

[N-methyl-¹⁴C]Lobelanine (synthesized and purified, with known specific activity)

-

Sterile water for injection

-

Syringes with fine-gauge needles

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., methanol or a chloroform/methanol mixture)

-

Apparatus for filtration (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Solvents for chromatography (e.g., for thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC))

-

TLC plates or HPLC system with a radiodetector

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Radiolabeled Precursor: Dissolve a known amount of [N-methyl-¹⁴C]lobelanine in sterile water to a final concentration suitable for injection.

-

Administration to Plants: Gently inject a small volume (e.g., 50-100 µL) of the radiolabeled lobelanine solution into the stems of several mature Lobelia inflata plants. A control group of plants should be injected with sterile water.

-

Incubation: Allow the plants to metabolize the precursor for a set period (e.g., 24-72 hours) under controlled growth conditions (light, temperature, humidity).

-

Harvesting and Extraction: After the incubation period, harvest the aerial parts of the plants, flash-freeze them in liquid nitrogen, and grind them to a fine powder using a mortar and pestle. Extract the alkaloids from the powdered plant material with a suitable solvent system.

-

Isolation and Purification of Lobeline: Concentrate the crude extract using a rotary evaporator. Isolate and purify lobeline from the extract using chromatographic techniques (e.g., preparative TLC or HPLC). The identity and purity of the isolated lobeline should be confirmed by comparison with an authentic standard (e.g., by co-chromatography and spectroscopic methods).

-

Quantification of Radioactivity: Measure the radioactivity of the purified lobeline sample using a liquid scintillation counter.

-

Calculation of Incorporation Rate: The incorporation rate is calculated as: (Total radioactivity in isolated lobeline / Total radioactivity in administered lobelanine) x 100%

4.2. Biomimetic Synthesis of Lobelanine

A biomimetic synthesis of lobelanine can be achieved through a Mannich-type reaction, mimicking the proposed biosynthetic condensation.[7]

Objective: To synthesize lobelanine from its putative biosynthetic precursors.

Materials:

-

Glutaraldehyde

-

Methylamine hydrochloride

-

3-Oxo-3-phenylpropionic acid (Benzoylacetic acid)

-

Suitable buffer solution (e.g., citrate buffer)

-

Reaction vessel

-

Stirring apparatus

-

Equipment for purification (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve methylamine hydrochloride and 3-oxo-3-phenylpropionic acid in a buffered aqueous solution.

-

Addition of Glutaraldehyde: Slowly add glutaraldehyde to the reaction mixture with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring the formation of the product by TLC.

-

Workup and Purification: After the reaction is complete, extract the product into an organic solvent. Purify the crude product by column chromatography to obtain pure lobelanine.

Conclusion

The evidence strongly supports a biosynthetic pathway for lobeline in which lobelanine serves as a key symmetrical intermediate. This pathway involves the convergence of metabolites from L-lysine and L-phenylalanine. The significant incorporation of radiolabeled lobelanine into lobeline provides compelling evidence for its precursor role. Further research to identify and characterize the specific enzymes involved in the condensation and subsequent modification steps will be essential for a complete understanding of this pathway and for its potential exploitation in synthetic biology and drug development.

References

- 1. Biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The biosynthesis of Lobelia alkaloids. Part III. Intermediates in the biosynthesis of lobeline; biosynthesis of 8,10-diethyl-lobelidione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. The biosynthesis of Lobelia alkaloids. Part II. The role of lobelanine in the biosynthesis of lobeline - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Lobeline, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Stability of Lobelanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelanine, a piperidine alkaloid, is a key biosynthetic precursor to Lobeline, a compound with a history of investigation as a smoking cessation agent and for other neurological conditions.[1] Understanding the physicochemical properties and stability of Lobelanine is crucial for its isolation, formulation, and the development of any potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Lobelanine, detailed experimental protocols for their determination, and an analysis of its stability.

Physicochemical Properties

The fundamental physicochemical properties of Lobelanine are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the design of appropriate formulation and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₅NO₂ | [2] |

| Molecular Weight | 335.44 g/mol | [2] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 99 °C | [1] |

| logP (calculated) | 3.9 | [2] |

| pKa | Data not readily available in cited literature. | |

| Solubility | Freely soluble in alcohol, acetone, benzene, and chloroform; slightly soluble in water and ether. | [1] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. A standard method for its determination is potentiometric titration.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of Lobelanine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility. The concentration is usually in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the Lobelanine solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point.

Below is a graphical representation of a typical experimental workflow for pKa determination.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its experimental determination.

Methodology:

-

Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of Lobelanine is dissolved in the aqueous buffer.

-

Partitioning: A precise volume of the Lobelanine solution is mixed with an equal volume of the saturated n-octanol in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

-

Concentration Analysis: The concentration of Lobelanine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Lobelanine in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Stability Profile

The stability of a drug candidate is a critical factor that influences its shelf-life, formulation, and therapeutic efficacy. While specific, comprehensive stability studies on Lobelanine are not widely published, information on related piperidine alkaloids and general chemical principles allows for an informed assessment of its likely stability profile.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and pathways of a drug substance. This information is crucial for the development of stability-indicating analytical methods. The typical stress conditions applied are:

-

Acidic and Basic Hydrolysis: Lobelanine, containing a piperidine ring and ketone functionalities, may be susceptible to hydrolysis under strongly acidic or basic conditions. The piperidine nitrogen can be protonated in acidic media, which may influence the stability of the overall structure.

-

Oxidation: The tertiary amine of the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide.

-

Thermal Degradation: Exposure to high temperatures can lead to the cleavage of chemical bonds and the formation of various degradation products.

-

Photodegradation: Exposure to UV or visible light can provide the energy for photochemical reactions, leading to degradation. Compounds with chromophores, such as the phenyl groups in Lobelanine, are more likely to be photosensitive.

The workflow for a typical forced degradation study is outlined below.

Putative Signaling Pathways

As a precursor to Lobeline, Lobelanine is expected to interact with similar biological targets. Lobeline is known to be a ligand for nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[1]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. Upon binding of an agonist, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the activation of various downstream signaling cascades.

Vesicular Monoamine Transporter 2 (VMAT2) Signaling

VMAT2 is responsible for packaging monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of these neurotransmitters in the synapse, thereby modulating neurotransmission.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability of Lobelanine. While key parameters such as molecular weight, melting point, and solubility are established, further experimental determination of its pKa and a comprehensive forced degradation study are warranted to fully characterize this molecule for potential drug development. The detailed experimental protocols and the elucidation of its putative signaling pathways provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

References

Structure-Activity Relationship of Lobelanine and its Analogs: A Technical Guide for Drug Development

Abstract

Lobeline, a principal alkaloid from Lobelia inflata, and its structural analogs, including lobelanine, have garnered significant attention for their therapeutic potential, particularly in the treatment of substance use disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of the lobelanine/lobeline scaffold. A central finding in the SAR of this class is the critical role of the C-2 and C-6 side-chain functionalities in determining pharmacological specificity. Modification of lobeline's dual oxygenated functions to yield defunctionalized analogs like lobelane dramatically shifts the binding affinity from nicotinic acetylcholine receptors (nAChRs) towards the vesicular monoamine transporter 2 (VMAT2). This guide summarizes the quantitative binding and functional data for key analogs, details the experimental protocols used for their characterization, and illustrates the primary signaling pathways involved. The presented data underscore the potential for designing novel, highly selective VMAT2 inhibitors based on the lobelane framework for the development of pharmacotherapies against psychostimulant abuse.

Introduction

Background on Lobelia Alkaloids: Lobeline and Lobelanine

Lobeline is the most prominent alkaloid isolated from the plant Lobelia inflata, historically known as Indian tobacco.[1] Its chemical structure features a piperidine core substituted at the C-2 and C-6 positions with a phenylethanol and a phenacyl group, respectively. Lobelanine is a closely related analog, representing the oxidized form of lobeline where the secondary alcohol is converted to a ketone. While much of the research has focused on lobeline, understanding the pharmacological impact of this and other structural modifications is key to developing new therapeutics.

Therapeutic Potential

The pharmacological profile of lobeline has been extensively studied for its potential in treating substance abuse and neurological disorders.[1] It has been shown to inhibit the neurochemical and behavioral effects of psychostimulants like methamphetamine.[2] However, lobeline's clinical utility is hampered by a narrow therapeutic index and side effects associated with its activity at nAChRs.[3][4] This has driven the exploration of its analogs to identify compounds with improved potency, selectivity, and drug-like properties.

Key Pharmacological Targets

The diverse pharmacology of the lobeline scaffold arises from its interaction with multiple biological targets:

-

Vesicular Monoamine Transporter 2 (VMAT2): A transporter protein located on synaptic vesicles responsible for loading monoamine neurotransmitters (e.g., dopamine, serotonin) from the cytoplasm into the vesicle for subsequent release.[5] Inhibition of VMAT2 is a primary mechanism for reducing the effects of psychostimulants.[2][6]

-

Nicotinic Acetylcholine Receptors (nAChRs): Lobeline is a well-known antagonist at neuronal nAChRs, particularly the α4β2 and α7 subtypes.[2][3] This interaction contributes to its effects on nicotine dependence but also to some of its unwanted side effects.

-

Dopamine Transporter (DAT): Lobeline also displays some inhibitory activity at DAT, which is responsible for the reuptake of dopamine from the synaptic cleft.[2]

Core Structure-Activity Relationships

The central theme of the lobelanine/lobeline SAR is the trade-off in affinity between nAChRs and VMAT2, which can be modulated by specific structural changes.

The Piperidine Core and its Substituents

The N-methyl-2,6-disubstituted piperidine ring is the core scaffold. Key modifications have revealed the following:

-

Stereochemistry: The stereochemistry at the C-2 and C-6 positions of the piperidine ring is crucial for activity. Altering the natural cis configuration generally leads to a decrease in VMAT2 affinity.

-

N-Methyl Group: Removal of the N-methyl group (e.g., nor-lobelane) does not significantly alter affinity for the VMAT2 binding site but can improve selectivity over nAChRs.[2]

-

Ring Integrity: Introducing unsaturation into the piperidine ring or eliminating the ring altogether results in analogs that are less potent at VMAT2.

The Critical Role of Defunctionalization: From Lobeline to Lobelane

The most significant SAR finding is the effect of removing the oxygen-containing functional groups on the side chains.

-

Lobeline to Lobelanine/Lobelanidine: Oxidation of lobeline's hydroxyl group to a ketone (yielding lobelanine) or reduction of its carbonyl group (yielding lobelanidine) results in a marked decrease in affinity for nAChRs.[7]

-

Lobeline to Lobelane: Complete removal of both oxygenated functions to produce the "des-oxygen" derivative, lobelane, causes a dramatic shift in pharmacology. Lobelane exhibits a significantly reduced affinity for nAChRs but a potent, selective, and high-affinity interaction with VMAT2.[2][5] This defunctionalization is the most promising structural change for enhancing VMAT2 affinity and selectivity.

Modification of the Phenyl Side Chains

Modifications to the aromatic rings at the ends of the C-2 and C-6 side chains have also yielded important insights:

-

Aromatic Extension: Replacing the phenyl groups of lobelane with larger, π-extended aromatic systems can enhance VMAT2 affinity. The N-methyl-2,6-cis-bis(naphthaleneethyl)piperidine analog (1-NAP-lobelane) was identified as a particularly potent and VMAT2-selective compound.

-

Solubility and Potency: Substitution of the phenyl groups with quinolyl moieties resulted in a water-soluble analog, quinlobelane, which possessed strong VMAT2 inhibitory activity.[3][4]

Quantitative Analysis of Receptor Binding and Functional Activity

The following tables summarize the quantitative data for lobeline and its key analogs.

Table 1: Binding Affinity and Functional Potency at VMAT2

| Compound | Assay | Target/System | Value |

|---|---|---|---|

| Lobeline | [³H]DTBZ Binding Inhibition | Rat Striatal VMAT2 | IC₅₀ = 0.90 µM[8] |

| Lobeline | [³H]DA Vesicular Uptake | Rat Striatal Vesicles | IC₅₀ = 0.88 µM[2] |

| Lobelane | [³H]DA Vesicular Uptake | Rat Striatal Vesicles | Kᵢ = 45 nM[2] |

| 1-NAP-lobelane | [³H]DTBZ Binding Inhibition | VMAT2 | Kᵢ = 630 nM |

| Lobeline | Methamphetamine-evoked DA Overflow | Rat Striatal Slices | IC₅₀ = 0.42 µM (Iₘₐₓ = 56%)[2] |

| Lobelane | Methamphetamine-evoked DA Overflow | Rat Striatal Slices | IC₅₀ = 0.65 µM (Iₘₐₓ = 73%)[2] |

Table 2: Binding Affinity and Functional Potency at nAChRs

| Compound | Assay | Target/System | Value |

|---|---|---|---|

| (-)-Lobeline | [³H]Nicotine Binding | Rat Brain nAChRs | Kᵢ = 4.4 nM[9] |

| (-)-Lobeline | Nicotine-evoked [³H]DA Overflow | Rat Striatal Slices | IC₅₀ = 1 µM |

| (-)-Lobeline | Nicotine-evoked ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | IC₅₀ = 0.7 µM |

| Lobeline | Functional Antagonism | α7 nAChR | IC₅₀ = 1.6 µM[3] |

Key Signaling Pathways and Mechanisms of Action

VMAT2 Inhibition Pathway

Lobelane and its analogs act as inhibitors at the VMAT2 transporter. They are believed to interact with the tetrabenazine binding site on VMAT2.[6][8] This prevents the transporter from pumping cytosolic dopamine into synaptic vesicles. In the context of psychostimulant action (e.g., methamphetamine), which promotes dopamine efflux from vesicles, VMAT2 inhibition by lobelane reduces the vesicular pool of dopamine available for release, thereby blunting the stimulant's neurochemical and behavioral effects.[2] This leads to an increase in cytosolic dopamine, which is then more susceptible to metabolism by monoamine oxidase (MAO), increasing levels of the metabolite DOPAC.[6]

Experimental Protocols

VMAT2 Binding Assay ([³H]Dihydrotetrabenazine)

This assay measures the affinity of a compound for the VMAT2 transporter by quantifying its ability to compete with the binding of a specific radioligand, [³H]dihydrotetrabenazine ([³H]DTBZ).

-

Tissue Preparation:

-

Homogenize whole rat brain (excluding cerebellum) or striatum in ice-cold 0.32 M sucrose solution.[4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) for 45 minutes at 4°C to pellet the membranes containing synaptic vesicles.[4]

-

Resuspend the pellet in an ice-cold assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, pH 7.5).[4]

-

-

Binding Reaction:

-

In a 96-well plate, combine the vesicle suspension, a fixed concentration of [³H]DTBZ (e.g., 10 nM), and varying concentrations of the test compound (e.g., lobelanine analog).[4]

-

To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known VMAT2 inhibitor like tetrabenazine or Ro4-1,284 (e.g., 10 µM).[4][9]

-

Incubate the plate for 30-90 minutes at room temperature or 30°C.[4][9]

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[9]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine IC₅₀ values by non-linear regression analysis of the competition binding data, and calculate Kᵢ values using the Cheng-Prusoff equation.

-

α4β2 nAChR Binding Assay ([³H]Nicotine)*

This assay determines the binding affinity of compounds to the high-affinity α4β2* nAChR subtype.

-

Membrane Preparation:

-

Binding Reaction:

-

Incubate membrane aliquots with a fixed concentration of L-[³H]nicotine (e.g., 5-10 nM) and a range of concentrations of the test compound.

-

Define non-specific binding in parallel incubations containing a high concentration of unlabeled nicotine (e.g., 1 mM).[11]

-

Incubate for a sufficient time to reach equilibrium (e.g., overnight at 4°C or for a shorter period at room temperature).[3]

-

-

Detection and Analysis:

Functional Assay: Methamphetamine-Evoked Dopamine Overflow

This ex vivo assay measures the functional effect of a compound on neurotransmitter release from brain tissue.[2] It assesses the ability of a test compound to inhibit dopamine release stimulated by a psychostimulant.

Conclusion and Future Directions

The structure-activity relationship of the lobelanine/lobeline scaffold is a compelling example of how targeted chemical modifications can dramatically alter pharmacological selectivity. The key takeaway for drug development professionals is that defunctionalization of the lobeline side chains is a highly effective strategy for shifting activity away from nAChRs and toward VMAT2. This has led to the identification of lobelane as a lead compound for potent and selective VMAT2 inhibition.[2][5]

Future research should focus on optimizing the pharmacokinetic properties of lobelane analogs, such as improving water solubility and oral bioavailability, as exemplified by the development of quinlobelane.[3][4] Further exploration of substitutions on the aromatic rings could yield compounds with even greater potency and selectivity for VMAT2. These efforts hold significant promise for the development of a novel class of therapeutics for treating psychostimulant addiction by selectively targeting the presynaptic mechanisms of dopamine storage and release.

References

- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 10. Characterization of nicotinic acetylcholine receptors on cultured bovine adrenal chromaffin cells using modified L-[3H]nicotine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetic Profile and Metabolism of Lobelanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelanine, a piperidine alkaloid found in various Lobelia species, is a compound of interest for its potential pharmacological activities. Understanding its in vivo pharmacokinetic (PK) profile and metabolic fate is crucial for any drug development program. This technical guide provides a comprehensive overview of the current knowledge on the in vivo pharmacokinetics and metabolism of lobelanine. It is important to note that, to date, no direct in vivo pharmacokinetic or metabolism studies have been published specifically for lobelanine. Therefore, this guide will leverage data from its structurally related and biosynthetically linked alkaloid, lobeline, to provide insights into the potential disposition of lobelanine. Furthermore, this document outlines the detailed experimental protocols required to formally characterize the absorption, distribution, metabolism, and excretion (ADME) of lobelanine in vivo.

Introduction to Lobelanine

Lobelanine is a piperidine alkaloid and a key biosynthetic intermediate in the formation of lobeline within plants of the Lobelia genus. Its chemical structure, characterized by a piperidine ring with two side chains, suggests it may possess interesting pharmacological properties. However, a significant gap exists in the scientific literature regarding its behavior in living organisms. This guide aims to bridge this gap by providing a foundational understanding based on related compounds and established methodologies.

In Vivo Pharmacokinetic Profile

As no in vivo pharmacokinetic data for lobelanine are available, the following sections present data for lobeline, a closely related alkaloid. These data can serve as a preliminary guide for anticipating the pharmacokinetic behavior of lobelanine, though dedicated studies are essential for confirmation.

Pharmacokinetics of the Structurally Related Alkaloid, Lobeline

In vivo studies in rats have characterized the pharmacokinetic profile of lobeline following both intravenous (IV) and oral administration. The key parameters are summarized in the tables below.

Table 1: Intravenous Administration of Lobeline in Rats [1]

| Dose (mg/kg) | Cmax (ng/mL) | AUC0-6h (ng/(mL*h)) | t1/2 (h) |

| 1 | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 |

| 5 | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 |

| 10 | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 |

Cmax: Maximum plasma concentration; AUC0-6h: Area under the plasma concentration-time curve from 0 to 6 hours; t1/2: Elimination half-life.

Table 2: Oral Administration of Lobeline in Rats [1]

| Parameter | Value |

| Absolute Bioavailability | 13.8% |

The data for lobeline suggest that it undergoes significant first-pass metabolism, as indicated by its low oral bioavailability.[1] Lobelanine, with a similar piperidine core, may also exhibit comparable metabolic susceptibility.

Metabolism of Piperidine Alkaloids

The metabolism of piperidine alkaloids, the class to which lobelanine belongs, has been studied for various compounds. The metabolic pathways generally involve oxidation, N-dealkylation, and conjugation reactions.

Biosynthetic Relationship to Lobeline

In Lobelia inflata, lobelanine serves as a direct precursor to lobeline. This biosynthetic conversion suggests that enzymatic pathways capable of modifying the lobelanine structure exist within biological systems.

Caption: Biosynthetic conversion of Lobelanine to Lobeline.

Hypothetical Metabolic Pathways for Lobelanine

Based on its chemical structure and the known metabolism of other piperidine alkaloids, the following metabolic transformations for lobelanine can be hypothesized:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings or the piperidine nucleus.

-

N-demethylation: Removal of the methyl group from the piperidine nitrogen.

-

Oxidation: Oxidation of the side chains.

-

Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.

Caption: Hypothetical metabolic pathways for Lobelanine.

Experimental Protocols for In Vivo Studies

To definitively determine the pharmacokinetic profile and metabolism of lobelanine, a series of in vivo experiments are required. The following protocols provide a general framework for such studies.

Animal Model

The Sprague-Dawley rat is a commonly used model for pharmacokinetic studies of alkaloids.[2] Animals should be healthy, adult males or females, and acclimated to the laboratory environment before the study.

Administration of Lobelanine

-

Intravenous (IV) Administration: A solution of lobelanine in a suitable vehicle (e.g., saline with a co-solvent if necessary) is administered as a bolus injection into a cannulated vein (e.g., jugular vein). This allows for the determination of clearance, volume of distribution, and elimination half-life.

-

Oral (PO) Administration: A solution or suspension of lobelanine is administered by oral gavage. This route is used to assess oral absorption and bioavailability.

Sample Collection

-

Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose. Plasma is separated by centrifugation and stored frozen until analysis.[2]

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours). This helps in understanding the routes and extent of excretion.

Bioanalytical Method

A sensitive and specific analytical method is required to quantify lobelanine and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.

-

Sample Preparation: Plasma samples typically require protein precipitation with an organic solvent (e.g., acetonitrile or methanol). Urine samples may be diluted before analysis. Fecal samples are homogenized and extracted with an appropriate solvent. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.

-

LC-MS/MS Analysis: Chromatographic separation is achieved using a suitable C18 column with a gradient mobile phase (e.g., water with formic acid and acetonitrile with formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Workflow Visualization

Caption: In vivo pharmacokinetic study workflow.

Conclusion

While there is a clear absence of direct in vivo pharmacokinetic and metabolism data for lobelanine, this technical guide provides a comprehensive starting point for researchers and drug development professionals. By leveraging data from the structurally similar alkaloid lobeline and outlining established experimental protocols, a rational approach to characterizing the ADME properties of lobelanine can be formulated. The successful execution of such studies will be pivotal in determining the therapeutic potential of this promising natural product.

References

Lobelanine's interaction with the vesicular monoamine transporter 2 (VMAT2)

An In-depth Technical Guide to the Interaction of Lobelanine with the Vesicular Monoamine Transporter 2 (VMAT2)

Introduction: VMAT2 and Lobelanine

The vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a presynaptic protein critical for neurochemical transmission. Functioning as a proton-monoamine antiporter, VMAT2 utilizes the proton gradient established by the vesicular ATPase to sequester cytosolic monoamines—such as dopamine (DA), norepinephrine, serotonin, and histamine—into synaptic vesicles.[1][2] This process is essential for storing neurotransmitters prior to their release and for protecting the neuron from the cytotoxic effects of cytosolic monoamines.[2]

Given its central role in regulating monoaminergic signaling, VMAT2 has emerged as a significant therapeutic target for various neurological and psychiatric conditions.[3][4][5] Lobelanine, a close structural analog of the natural alkaloid lobeline, is a VMAT2 ligand that has garnered considerable interest. By modifying the lobeline structure, lobelanine exhibits an enhanced affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine receptors (nAChRs).[3] This guide provides a detailed technical overview of the molecular interactions, functional consequences, and experimental evaluation of lobelanine's effects on VMAT2.

Molecular Mechanism of Interaction

Lobelanine's interaction with VMAT2 is characterized by its specific binding and competitive inhibition of transporter function.

2.1 Binding Site and Mode of Inhibition Biochemical studies demonstrate that lobelanine and its parent compound, lobeline, interact with the binding site for tetrabenazine (TBZ) and its analog dihydrotetrabenazine (DTBZ) on VMAT2.[3][6][7] This is evidenced by the ability of lobeline and its analogs to displace radiolabeled ligands like [³H]DTBZ from synaptic vesicle preparations.[8][9]

Kinetic analyses of [³H]DA uptake into synaptic vesicles reveal that lobelane acts as a competitive inhibitor of VMAT2 function with respect to the dopamine substrate.[8][10] In the presence of lobelane, the Michaelis constant (Kₘ) for dopamine uptake is significantly increased, while the maximum velocity (Vₘₐₓ) remains unchanged.[8] This kinetic profile is the hallmark of competitive inhibition, indicating that lobelanine and dopamine compete for the same or a mutually exclusive binding site on the transporter. While tetrabenazine is often described as a non-competitive inhibitor, lobelanine's competitive kinetic profile with the substrate suggests a distinct functional interaction at the TBZ binding domain.[8][11]

2.2 Functional Consequences By competitively inhibiting VMAT2, lobelanine effectively reduces the loading of dopamine into synaptic vesicles. This has several downstream consequences:

-

Increased Cytosolic Dopamine: Inhibition of vesicular uptake leads to a transient increase in the concentration of dopamine in the presynaptic cytosol.

-